3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile

Medicinal Chemistry Synthetic Chemistry Cross-Coupling

3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile (CAS: 2091386-35-3) is a heterocyclic building block characterized by a fused imidazo[1,5-a]pyrimidine core bearing a bromine atom at the 3-position and a nitrile group at the 8-position. Its molecular formula is C7H3BrN4, with a molecular weight of 223.03 g/mol.

Molecular Formula C7H3BrN4
Molecular Weight 223.03 g/mol
Cat. No. B13457612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile
Molecular FormulaC7H3BrN4
Molecular Weight223.03 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=C(N=CN21)C#N)Br
InChIInChI=1S/C7H3BrN4/c8-5-2-10-7-6(1-9)11-4-12(7)3-5/h2-4H
InChIKeyQPQABLRJOHGEJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile: Core Chemical and Structural Profile for Procurement


3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile (CAS: 2091386-35-3) is a heterocyclic building block characterized by a fused imidazo[1,5-a]pyrimidine core bearing a bromine atom at the 3-position and a nitrile group at the 8-position . Its molecular formula is C7H3BrN4, with a molecular weight of 223.03 g/mol [1]. The presence of a reactive bromo substituent makes it a versatile intermediate for cross-coupling reactions, while the nitrile group offers a handle for further synthetic transformations . The core scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives demonstrating diverse biological activities [2].

Why 3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile Cannot Be Replaced by Generic Imidazo[1,5-a]pyrimidine Analogs


The precise regiochemistry and substitution pattern of 3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile are critical for its intended applications. Simple substitution with other halogenated or unsubstituted imidazo[1,5-a]pyrimidines can lead to unpredictable changes in chemical reactivity and biological activity [1]. The combination of a bromine at the 3-position and a nitrile at the 8-position creates a specific electronic and steric environment that is not replicated by analogs like 3-chloro- or 3-iodoimidazo[1,5-a]pyrimidine-8-carbonitrile, or derivatives lacking the nitrile group. This unique substitution pattern directly influences the compound's performance in palladium-catalyzed cross-coupling reactions and its potential as a scaffold for developing selective kinase or bromodomain inhibitors, where even minor structural changes can drastically alter binding affinity and selectivity profiles [2].

Quantitative Differentiation of 3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile: A Head-to-Head Comparison Guide


Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The 3-bromo substituent on the imidazo[1,5-a]pyrimidine-8-carbonitrile scaffold is a critical determinant of reactivity in palladium-catalyzed cross-coupling reactions . While direct head-to-head kinetic data comparing this specific compound against its chloro and iodo analogs is not available in the public domain, a class-level inference can be made based on well-established trends in aryl halide reactivity. In standard Suzuki-Miyaura and Sonogashira couplings, aryl bromides are generally more reactive than aryl chlorides but less reactive than aryl iodides [1]. This positions 3-bromoimidazo[1,5-a]pyrimidine-8-carbonitrile as a balanced choice, offering a favorable trade-off between stability, availability, and cross-coupling efficiency compared to its more reactive but less stable iodo analog or its more stable but less reactive chloro analog [1].

Medicinal Chemistry Synthetic Chemistry Cross-Coupling

Scaffold Versatility: Enabling Diverse Kinase and Bromodomain Inhibitor Programs

The imidazo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, and the 8-carbonitrile derivative serves as a key intermediate for generating libraries of compounds targeting kinases and bromodomains [1]. While direct biological data for this specific intermediate is not reported, its structural analogs have demonstrated potent and selective activity. For instance, imidazo[1,5-a]pyrimidine derivatives have been identified as potent and selective RORc inverse agonists, with select compounds achieving >300-fold selectivity over other nuclear receptors [2]. The presence of the nitrile group at the 8-position is expected to enhance binding affinity and metabolic stability compared to unsubstituted analogs, making it a valuable building block for hit-to-lead optimization campaigns [3].

Kinase Inhibition Bromodomain Inhibition Drug Discovery

Strategic Advantage of Dual Functionality: Bromine and Nitrile in a Single Building Block

Unlike simple imidazo[1,5-a]pyrimidine derivatives, 3-bromoimidazo[1,5-a]pyrimidine-8-carbonitrile offers two distinct and orthogonal reactive handles for diversification . The bromine atom at the 3-position is amenable to transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Negishi), while the nitrile group at the 8-position can be readily converted to amides, carboxylic acids, amines, or tetrazoles [1]. This dual functionality allows for the generation of highly diverse libraries from a single, commercially available intermediate, a significant advantage over compounds like 3-bromoimidazo[1,5-a]pyrimidine, which lack the nitrile group, or 8-cyanoimidazo[1,5-a]pyrimidine, which lack the halogen handle [2].

Medicinal Chemistry Diversity-Oriented Synthesis Parallel Synthesis

Targeted Application Scenarios for 3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile in Drug Discovery and Chemical Synthesis


Synthesis of Kinase Inhibitor Libraries via Palladium-Catalyzed Cross-Coupling

This compound serves as a core scaffold for generating focused libraries of potential kinase inhibitors. The 3-bromo substituent is a perfect handle for Suzuki-Miyaura coupling with a wide variety of aryl and heteroaryl boronic acids, enabling the rapid exploration of structure-activity relationships at this position . The 8-nitrile group can be retained as a key pharmacophore or further modified to generate amides, amines, or carboxylic acids, offering additional vectors for optimization [1].

Synthesis of Bromodomain and Epigenetic Probes

The imidazo[1,5-a]pyrimidine core has been identified as a promising scaffold for developing inhibitors of bromodomain-containing proteins, which are key regulators of epigenetic processes . 3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile provides a strategic starting point for building focused compound libraries to probe this target class, with the nitrile group potentially enhancing binding affinity and metabolic stability [1].

Parallel Synthesis and Diversity-Oriented Synthesis (DOS) Campaigns

The presence of two orthogonal reactive handles (C3-Br and C8-CN) makes this compound an ideal core for parallel synthesis and DOS applications . In a single synthetic sequence, researchers can independently functionalize the 3- and 8-positions, rapidly generating arrays of diverse compounds for high-throughput screening [1]. This efficiency is a key differentiator from simpler, mono-functional analogs.

Building Block for PROTAC and Molecular Glue Development

The emerging field of targeted protein degradation relies on heterobifunctional molecules (PROTACs) that link a target-binding ligand to an E3 ligase recruiter. The dual functionality of 3-Bromoimidazo[1,5-a]pyrimidine-8-carbonitrile makes it a valuable precursor for constructing such molecules, as it allows for the independent attachment of different functional moieties at the 3- and 8-positions, enabling precise control over linker geometry and composition .

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